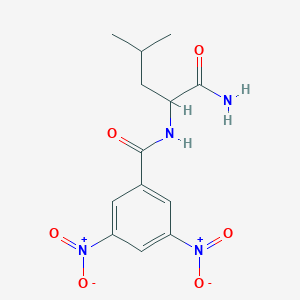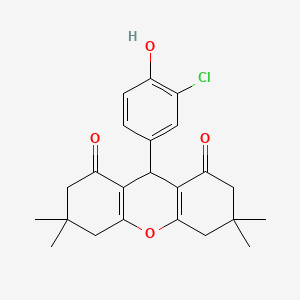![molecular formula C17H28ClNO3 B5171586 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist. It is widely used in scientific research to study the structure and function of beta-adrenergic receptors.
Mecanismo De Acción
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a beta-adrenergic receptor antagonist, which means that it blocks the activity of beta-adrenergic receptors. It binds to the receptor and prevents the binding of adrenaline and noradrenaline. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and cardiac output. It also reduces lipolysis, which is the breakdown of fats, and glycogenolysis, which is the breakdown of glycogen. In addition, it reduces insulin secretion and glucose uptake in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a useful tool for studying the structure and function of beta-adrenergic receptors. It is highly selective for beta-adrenergic receptors and has a long half-life, which makes it useful for long-term experiments. However, it has some limitations. It is not suitable for in vivo experiments because it cannot cross the blood-brain barrier. In addition, it has some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are many future directions for research on 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177. One area of interest is the development of more selective beta-adrenergic receptor antagonists. Another area of interest is the development of drugs that can cross the blood-brain barrier and target beta-adrenergic receptors in the brain. Finally, there is a need for more research on the physiological and pathological roles of beta-adrenergic receptors in different tissues and organs.
Métodos De Síntesis
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 can be synthesized using a multistep process. The first step is the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)-1,2-epoxypropane. The second step is the reaction of 3-(3-methoxyphenoxy)-1,2-epoxypropane with cyclohexylmethylamine to form 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol. The final step is the reaction of 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol with hydrochloric acid to form 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 hydrochloride.
Aplicaciones Científicas De Investigación
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research to study the structure and function of beta-adrenergic receptors. Beta-adrenergic receptors are G protein-coupled receptors that are activated by the hormone adrenaline and the neurotransmitter noradrenaline. They play a key role in regulating the cardiovascular system, the respiratory system, and the metabolism.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-18(14-7-4-3-5-8-14)12-15(19)13-21-17-10-6-9-16(11-17)20-2;/h6,9-11,14-15,19H,3-5,7-8,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQZAGQFASBIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)OC)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6943568 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)


![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)

![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
